molecular formula C12H12N2O B1456787 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one CAS No. 1267267-61-7

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B1456787
CAS No.: 1267267-61-7
M. Wt: 200.24 g/mol
InChI Key: UCOFCSJZKKBAQG-UHFFFAOYSA-N
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Description

“1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one” is a member of pyrazoles and a ring assembly . It has a molecular formula of C11H12N2O .


Molecular Structure Analysis

The molecule consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI code for the molecule is InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 .


Physical and Chemical Properties Analysis

The molecule has a molecular weight of 188.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The molecule has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the molecule are 188.094963011 g/mol . The topological polar surface area of the molecule is 38 Ų .

Scientific Research Applications

Structural Characterization

  • Structural Analysis : The pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has been structurally characterized using spectroscopic techniques and X-ray diffraction studies. It exhibits efficient packing in its crystalline form, influenced by weak intermolecular interactions, which is crucial for understanding its molecular interactions and stability (Delgado et al., 2020).

Synthesis and Chemical Reactions

  • Synthesis Methods : Novel methods for synthesizing derivatives of this compound have been developed. For instance, a green and efficient method using ammonium acetate catalysis for one-pot synthesis of pyrazol-5-ol derivatives was reported (You, Lei, & Hu, 2013). Similarly, efficient syntheses using microwave-assisted cyclization and environmentally friendly catalysts like cellulose sulfuric acid have been explored (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Crystal Structure and Analysis

  • Crystallographic Studies : Investigations into the crystal structure of related compounds, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, provide insights into molecular-electronic structures and hydrogen-bonded arrangements, which are valuable for designing compounds with specific properties (Portilla et al., 2007).

Potential Therapeutic Applications

  • Anti-Microbial, Anti-Oxidant, and Anti-Cancer Agents : Some derivatives have shown potential as anti-microbial, anti-oxidant, and anti-cancer agents. For instance, certain triazolyl chalcone derivatives demonstrated broad-spectrum anti-microbial and anti-oxidant activities, and moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).

Electronic and Molecular Properties

  • Theoretical Investigations : Studies focusing on the electronic structure and theoretical aspects, such as density functional theory analyses, are crucial for understanding the electronic transitions and molecular interactions within these compounds (Viveka et al., 2016).

Properties

IUPAC Name

1-(1-methyl-5-phenylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(15)11-8-12(14(2)13-11)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOFCSJZKKBAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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